molecular formula C13H15NO3 B1357420 3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid CAS No. 915921-04-9

3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid

Cat. No. B1357420
M. Wt: 233.26 g/mol
InChI Key: DTAZEQDCEJDDAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid” is a chemical compound with the CAS Number: 915921-04-9. It has a molecular weight of 233.27 and its IUPAC name is the same as the common name .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15NO3/c1-8-5-6-10(13(16)17)7-11(8)14-12(15)9-3-2-4-9/h5-7,9H,2-4H2,1H3,(H,14,15)(H,16,17). This code provides a specific representation of the molecule’s structure .

Scientific Research Applications

1. Complexation Studies in Aqueous Solutions

Research has shown that compounds similar to 3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid, such as 4-methylbenzoic acid, play a significant role in complexation reactions with β-cyclodextrin and its derivatives in aqueous solutions. This complexation can affect the stability and behavior of the compounds in various chemical environments (Brown et al., 1993).

2. Crystal and Molecular Structure Analysis

The crystal and molecular structure of closely related compounds, like 2-amino-3-methylbenzoic acid, has been extensively studied. These studies provide valuable insights into the physical and chemical properties of these compounds, which can be extrapolated to similar molecules like 3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid (Brown & Marsh, 1963).

3. Antimicrobial Activity

Certain compounds containing cyclobutyl groups, akin to 3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid, have been synthesized and tested for their antimicrobial properties. This suggests potential applications of 3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid in the development of new antimicrobial agents (Koparir et al., 2011).

4. Supramolecular Chemistry

Studies on related compounds have demonstrated their ability to form supramolecular networks through hydrogen bonding. This property could be relevant to 3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid, indicating potential applications in the design of new materials or molecular recognition systems (Khalib et al., 2014).

5. Gas-adsorption Properties

Functionalized organic compounds, including those with structures similar to 3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid, have been studied for their gas-adsorption properties. These studies are crucial in understanding how such compounds can be used in applications like gas storage and separation (Wang et al., 2014).

Safety And Hazards

For safety information and potential hazards associated with this compound, it’s recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

3-(cyclobutanecarbonylamino)-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-8-5-6-10(13(16)17)7-11(8)14-12(15)9-3-2-4-9/h5-7,9H,2-4H2,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAZEQDCEJDDAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588179
Record name 3-[(Cyclobutanecarbonyl)amino]-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid

CAS RN

915921-04-9
Record name 3-[(Cyclobutanecarbonyl)amino]-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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